4,5-Dibromo-1H-1,2,3-triazole
Overview
Description
4,5-Dibromo-1H-1,2,3-triazole is an organic compound with the molecular formula C2HBr2N3. It is a derivative of 1,2,3-triazole, characterized by the presence of two bromine atoms at the 4 and 5 positions of the triazole ring. This compound is typically a white to light yellow crystalline powder and is known for its stability under standard conditions. It is soluble in methanol and has a melting point of approximately 194°C .
Mechanism of Action
Target of Action
Triazole derivatives are known to interact with various biological targets due to the presence of the 1,2,3-triazole moiety .
Mode of Action
The 1,2,3-triazole ring is known to interact with amino acids present in the active site of various receptors, involving electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Biochemical Pathways
It is known that 1,2,3-triazole derivatives can affect various biochemical processes due to their ability to interact with biomolecular targets .
Pharmacokinetics
The compound’s physical and chemical properties such as its density (26±01 g/cm3), boiling point (3475±220 °C at 760 mmHg), and melting point (35-36ºC) suggest that it may have specific pharmacokinetic properties .
Result of Action
1,2,3-triazole derivatives are known to exhibit various biological activities such as antifungal, antibacterial, anti-inflammatory, anti-hiv, and anti-cancer properties .
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds can interact with various enzymes and proteins
Cellular Effects
Triazole compounds are known to have various effects on cells, including influencing cell function, impacting cell signaling pathways, and affecting gene expression
Molecular Mechanism
Triazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dibromo-1H-1,2,3-triazole can be synthesized through the bromination of 1,2,3-triazole. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The process is carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the 4 and 5 positions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 4,5-dihydro-1H-1,2,3-triazole derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions to form various heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Butyllithium in diethyl ether or tetrahydrofuran at low temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Cycloaddition: Sodium azide in the presence of a copper catalyst.
Major Products:
Substitution Products: 5-substituted 1,2,3-triazoles.
Reduction Products: 4,5-dihydro-1H-1,2,3-triazole derivatives.
Cycloaddition Products: Various heterocyclic compounds.
Scientific Research Applications
4,5-Dibromo-1H-1,2,3-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,5-Dicyano-1H-1,2,3-triazole: Known for its use in the synthesis of energetic materials.
3,5-Dibromo-1H-1,2,4-triazole: Another brominated triazole with different substitution patterns and reactivity.
1-Amino-4,5-dibromo-1H-1,2,3-triazole: Contains an amino group, offering different chemical properties and applications.
Uniqueness: 4,5-Dibromo-1H-1,2,3-triazole is unique due to its specific bromination pattern, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds .
Properties
IUPAC Name |
4,5-dibromo-2H-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQUYKTWVBJKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310096 | |
Record name | 4,5-Dibromo-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15294-81-2, 22300-52-3 | |
Record name | 15294-81-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dibromo-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dibromo-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-dibromo-2H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 4,5-Dibromo-1H-1,2,3-triazole in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis due to its reactivity towards bromine-lithium exchange reactions. [] This allows for the selective functionalization of the triazole ring at the 5-position. For example, reacting 4,5-dibromo-1-methoxymethyl-1H-1,2,3-triazole with butyllithium generates a lithiated derivative at the 5-position. [] This intermediate can be quenched with various electrophiles, such as carbon dioxide, methyl chloroformate, or benzophenone, leading to the synthesis of diverse 5-substituted 1,2,3-triazoles. [] This versatility makes this compound and its derivatives valuable intermediates for developing new pharmaceuticals, agrochemicals, and materials.
Q2: How can different substituents be introduced to the this compound scaffold?
A2: The research highlights two primary methods for introducing substituents:
- N-substitution: this compound reacts with various electrophiles to yield N-substituted derivatives. For instance, reacting with chloromethyl methyl ether, methyl chloroformate, or benzyl chloride introduces substituents at either the N-1 or N-2 position. [] The specific conditions and reagents used influence the regioselectivity of these reactions.
- Bromine-lithium exchange followed by electrophilic quenching: As mentioned above, treating this compound derivatives with butyllithium allows for selective lithiation at the 5-position. [] Reacting this lithiated species with electrophiles like aqueous ammonium chloride, carbon dioxide, or disulfides introduces new substituents at the 5-position. []
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